2-(4-Amino-2-bromophenoxy)-N-cyclopropylacetamide
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Overview
Description
2-(4-Amino-2-bromophenoxy)-N-cyclopropylacetamide is a chemical compound with the molecular formula C11H13BrN2O2 It is characterized by the presence of an amino group, a bromine atom, and a cyclopropylacetamide moiety attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-bromophenoxy)-N-cyclopropylacetamide typically involves the reaction of 4-amino-2-bromophenol with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-bromophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSMe) or primary amines (RNH2).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenolic derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
2-(4-Amino-2-bromophenoxy)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-bromophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Shares the amino and bromine substituents but lacks the cyclopropylacetamide moiety.
2-(4-Amino-2-bromophenoxy)-N-ethylacetamide: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
2-(4-Amino-2-bromophenoxy)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-amino-2-bromophenoxy)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-5-7(13)1-4-10(9)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCAPGVWRUDAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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